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molecular formula C11H13BrO2 B6307667 Benzyl 2-bromo-2-methylpropanoate CAS No. 75107-16-3

Benzyl 2-bromo-2-methylpropanoate

Cat. No. B6307667
M. Wt: 257.12 g/mol
InChI Key: BJCBXEQGZMWAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06803447B2

Procedure details

2-Bromo-2-methylpropionyl bromide (6.8 mL) was diluted with dichloromethane and added to a solution of triethylamine (7.7 mL) and benzyl alcohol (4.8 mL), while the mixture was cooled in an ice bath and while maintaining an argon atmosphere. The solution was stirred for one hour at 0° C. and then overnight at room temperature. Volatiles were evaporated and the residue was treated with diethylether. The formed salt was removed by filtration and the filtrate was washed with an HCl solution and with water. The ether solution was dried with MgSO4 and concentrated to yield a yellowish liquid. Silica column chromatography using a 2/1 hexane/ethyl acetate mixture as eluent gave a colourless transparent liquid. 1H NMR (400 MHz, CDCl3): δ 7.4 (5H), 5.3 (2H), 2.0 (6H).
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([CH3:7])([CH3:6])[C:3](Br)=[O:4].C(N(CC)CC)C.[CH2:15]([OH:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>ClCCl.CCCCCC.C(OCC)(=O)C>[Br:1][C:2]([CH3:7])([CH3:6])[C:3]([O:22][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:4] |f:4.5|

Inputs

Step One
Name
Quantity
6.8 mL
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for one hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining an argon atmosphere
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated
ADDITION
Type
ADDITION
Details
the residue was treated with diethylether
CUSTOM
Type
CUSTOM
Details
The formed salt was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with an HCl solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a yellowish liquid
CUSTOM
Type
CUSTOM
Details
gave a colourless transparent liquid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC(C(=O)OCC1=CC=CC=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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